molecular formula C27H30N4O4 B14968745 2-{3-[acetyl(cyclohexyl)amino]-2-oxoquinoxalin-1(2H)-yl}-N-(4-acetylphenyl)propanamide

2-{3-[acetyl(cyclohexyl)amino]-2-oxoquinoxalin-1(2H)-yl}-N-(4-acetylphenyl)propanamide

Cat. No.: B14968745
M. Wt: 474.6 g/mol
InChI Key: SQJXKMXPVDACIW-UHFFFAOYSA-N
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Description

N-(4-ACETYLPHENYL)-2-[3-(N-CYCLOHEXYLACETAMIDO)-2-OXO-1,2-DIHYDROQUINOXALIN-1-YL]PROPANAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a quinoxaline core, which is known for its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ACETYLPHENYL)-2-[3-(N-CYCLOHEXYLACETAMIDO)-2-OXO-1,2-DIHYDROQUINOXALIN-1-YL]PROPANAMIDE typically involves multiple steps:

    Formation of the Quinoxaline Core: This step involves the condensation of an o-phenylenediamine with a diketone under acidic conditions to form the quinoxaline ring.

    Amidation: The final step involves the coupling of the quinoxaline derivative with N-cyclohexylacetamide under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring and the quinoxaline core.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the phenyl and quinoxaline rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while nucleophilic substitutions often involve reagents like sodium methoxide or potassium cyanide.

Major Products

    Oxidation: Products include quinoxaline N-oxides and phenyl ketones.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Halogenated or alkylated derivatives depending on the reagents used.

Scientific Research Applications

N-(4-ACETYLPHENYL)-2-[3-(N-CYCLOHEXYLACETAMIDO)-2-OXO-1,2-DIHYDROQUINOXALIN-1-YL]PROPANAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anti-inflammatory, antimicrobial, and anticancer properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoxaline core is known to interact with various biological pathways, potentially inhibiting enzyme activity or modulating receptor function. This interaction can lead to the inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-ACETYLPHENYL)-3-CYCLOHEXYLPROPANAMIDE
  • 4-ACETYLPHENYL N-(3-(METHYLTHIO)PHENYL)CARBAMATE
  • 4-ACETYLPHENYL N-(4-METHOXYPHENYL)CARBAMATE

Uniqueness

N-(4-ACETYLPHENYL)-2-[3-(N-CYCLOHEXYLACETAMIDO)-2-OXO-1,2-DIHYDROQUINOXALIN-1-YL]PROPANAMIDE is unique due to its specific quinoxaline core and the combination of functional groups, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for targeted research in medicinal chemistry and pharmacology.

Properties

Molecular Formula

C27H30N4O4

Molecular Weight

474.6 g/mol

IUPAC Name

2-[3-[acetyl(cyclohexyl)amino]-2-oxoquinoxalin-1-yl]-N-(4-acetylphenyl)propanamide

InChI

InChI=1S/C27H30N4O4/c1-17(26(34)28-21-15-13-20(14-16-21)18(2)32)30-24-12-8-7-11-23(24)29-25(27(30)35)31(19(3)33)22-9-5-4-6-10-22/h7-8,11-17,22H,4-6,9-10H2,1-3H3,(H,28,34)

InChI Key

SQJXKMXPVDACIW-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)C(=O)C)N2C3=CC=CC=C3N=C(C2=O)N(C4CCCCC4)C(=O)C

Origin of Product

United States

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